
5-Cyclopropoxy-2-fluoropyridine
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Overview
Description
5-Cyclopropoxy-2-fluoropyridine is a pyridine derivative characterized by a cyclopropoxy substituent at the 5-position and a fluorine atom at the 2-position of the pyridine ring. The cyclopropoxy group (O-C₃H₅) introduces steric and electronic effects, influencing reactivity, solubility, and metabolic stability. Pyridine derivatives with halogen and alkoxy substituents are often explored in medicinal chemistry and agrochemical research due to their bioactivity and tunable physicochemical profiles .
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-fluoropyridine involves several steps, typically starting with the appropriate pyridine precursor. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the halogen replacement reaction, where a halogenated pyridine reacts with a fluorine reagent under specific conditions . Industrial production methods often utilize these synthetic routes but may involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropoxy group allows for cyclization reactions, which can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
5-Cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. Additionally, the cyclopropoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs of 5-Cyclopropoxy-2-fluoropyridine, highlighting differences in substituents, molecular formulas, and molecular weights:
Substituent Effects on Reactivity and Bioactivity
- Cyclopropoxy vs.
- Cyclopropoxy vs. Methoxyethoxy : The methoxyethoxy group in 5-Fluoro-2-(2-methoxyethoxy)pyridine introduces flexibility and polarity, enhancing water solubility but possibly reducing membrane permeability relative to the cyclopropoxy variant .
- Halogen Position : The presence of chlorine at position 5 in 5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine significantly increases molecular weight and electron-withdrawing effects, which may favor electrophilic substitution reactions compared to the hydrogen or fluorine-substituted analogs .
Similarity Scores and Structural Relevance
As per , compounds like 5-Fluoro-2-(2-methoxyethoxy)pyridine (similarity score: 0.98) and 2-(Cyclopropylmethoxy)-5-fluoropyridine (similarity score: 0.86) are structurally closest to the target compound. The high similarity score of the methoxyethoxy analog suggests its utility as a lead compound in structure-activity relationship (SAR) studies, while differences in substituent chemistry provide avenues for optimizing pharmacokinetic properties .
Research Implications
The comparative analysis underscores the importance of substituent choice in pyridine derivatives:
- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) modulate ring electronics, affecting reactivity in cross-coupling reactions or interactions with biological targets.
- Steric Considerations : Bulky substituents like cyclopentylmethoxy may hinder molecular recognition, whereas compact groups like cyclopropoxy balance steric demands and metabolic stability.
- Solubility and Bioavailability : Polar substituents (e.g., methoxyethoxy) improve solubility but may compromise blood-brain barrier penetration, a critical factor in CNS-targeted drug design.
Further studies on this compound should prioritize experimental determination of its physicochemical properties (e.g., logP, pKa) and biological activity to validate these inferred trends.
Biological Activity
5-Cyclopropoxy-2-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₈FN
- Molecular Weight : Approximately 151.15 g/mol
The compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position and a fluorine atom at the 2-position. This configuration imparts distinctive chemical properties, enhancing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and therapeutic efficacy.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.
Biological Activity Overview
This compound exhibits significant biological activity across various domains, particularly in pharmacology. It has been investigated for its potential applications in drug discovery due to its ability to modulate enzyme activities linked to metabolic functions. Below are some notable findings:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Inhibition Studies : Research has shown that this compound effectively inhibits specific cytochrome P450 isoforms, leading to altered drug metabolism profiles. This finding is crucial for understanding its pharmacokinetic behavior in vivo.
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited antiviral activity against measles virus, indicating its potential as a therapeutic agent in viral infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the cyclopropyl group significantly influenced the compound's biological activity, suggesting avenues for further optimization in drug design .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Fluoropyridine | Lacks cyclopropoxy group | More reactive in substitution reactions but less selective. |
3-Fluoropyridine | Fluorine at different position | Alters electronic properties affecting reactivity. |
4-Fluoropyridine | Similar to 2-fluoropyridine but para-substituted | Influences chemical behavior differently than 5-cyclopropoxy variant. |
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
AWGNQWDBQGJBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)F |
Origin of Product |
United States |
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